8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Medicinal Chemistry Drug Design Lipophilicity

This specific pyrazolo[4,3-c]quinoline congener delivers a differentiated pharmacophore that cannot be replicated by common 4-amino analogs. The electron-donating 8-ethyl group, electron-withdrawing 1-(3-nitrophenyl), and 3-phenyl substituents create a unique three-dimensional arrangement with enhanced predicted lipophilicity (XLogP3-AA=5.8) that improves membrane partitioning and local concentration near GPCR/kinase transmembrane targets. Supported by an authenticated 1H NMR spectrum, this compound doubles as both an SAR exploration building block and an analytical reference standard for method development. Ideal for focused library synthesis seeking novel chemical matter with reproducible research outcomes.

Molecular Formula C24H18N4O2
Molecular Weight 394.434
CAS No. 901264-71-9
Cat. No. B2430954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901264-71-9
Molecular FormulaC24H18N4O2
Molecular Weight394.434
Structural Identifiers
SMILESCCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
InChIInChI=1S/C24H18N4O2/c1-2-16-11-12-22-20(13-16)24-21(15-25-22)23(17-7-4-3-5-8-17)26-27(24)18-9-6-10-19(14-18)28(29)30/h3-15H,2H2,1H3
InChIKeyVPVHHEHKOAWINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-71-9): Baseline Compound Profile for Research Procurement


8-Ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fully substituted, tricyclic heteroaromatic compound belonging to the pyrazolo[4,3-c]quinoline chemotype. Its structure, confirmed by PubChem, features a unique combination of a 1-(3-nitrophenyl), 3-phenyl, and 8-ethyl substitution pattern on the core scaffold [1]. This specific arrangement creates a distinct three-dimensional pharmacophore and electronic profile, differentiating it from the more common 3-amino-4-anilino-pyrazolo[4,3-c]quinolines explored for anti-inflammatory and beta-glucuronidase inhibition. The compound's structural identity is further established by its 1H NMR spectrum, available in a spectral database, confirming its successful synthesis and characterization [2]. This compound is primarily supplied as a research chemical for medicinal chemistry exploration and as a building block for focused library synthesis.

Why Indiscriminate Substitution of the Pyrazolo[4,3-c]quinoline Core Is Detrimental to Research Outcomes


The pyrazolo[4,3-c]quinoline scaffold exhibits biological activity that is exquisitely sensitive to its substitution pattern, making it impossible to interchange analogs without fundamentally altering the research outcome. Published structure-activity relationship (SAR) studies on related chemotypes demonstrate that minor structural modifications can lead to drastic shifts in target engagement and potency. For instance, within a series of pyrazolo[4,3-c]quinolines evaluated for anti-inflammatory activity via NO production inhibition, the IC50 values for compounds with different anilino substituents at the 4-position varied by orders of magnitude, from 0.39 μM to over 40 μM [1]. This extreme sensitivity to substitution underscores that the specific set of substituents on 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline—the electron-donating 8-ethyl group, the electron-withdrawing 3-nitrophenyl group at N1, and the unsubstituted 3-phenyl group—will confer a unique and unpredictable biological profile that cannot be extrapolated from other pyrazolo[4,3-c]quinoline analogs. Procuring the exact compound is therefore critical for obtaining reproducible and interpretable results.

Differentiation Evidence for 8-Ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline vs. Closest Analogs


Physicochemical Differentiation: Unique Predicted LogP Driven by 8-Ethyl Substituent

The presence of the 8-ethyl group on the target compound introduces a significant increase in predicted lipophilicity compared to its closest non-ethylated analog. This is a critical differentiator, as lipophilicity directly influences membrane permeability, non-specific protein binding, and oral bioavailability for any hit or lead derived from this scaffold. The target compound has a computed XLogP3-AA value of 5.8 [1], reflective of its unique substitution pattern, while the similarly computed value for the des-ethyl analog, 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932328-94-4), is lower. Although specific experimental data for direct comparison are unavailable, this predicted difference provides a clear, quantifiable basis for selecting the more lipophilic 8-ethyl analog for programs where higher logD is desired.

Medicinal Chemistry Drug Design Lipophilicity

Structural Identity Confirmation: Unambiguous Differentiation via Spectroscopic Data

The target compound has a definitive 1H NMR spectrum archived in a commercial spectral database, providing an unambiguous fingerprint for identity verification [1]. This stands in contrast to many closely related, commercially available pyrazolo[4,3-c]quinoline analogs like 8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901245-75-8), for which a reference NMR spectrum is not readily available in the same database. The existence of a verifiable, peer-reviewed (by database curation) spectral reference is a direct procurement advantage. It enables immediate QC/QA and structural authentication upon receipt, mitigating the risk of mis-assigned or degraded material and ensuring experimental reproducibility.

Analytical Chemistry Quality Control Compound Authentication

Structural Differentiation: Unique Topological Polar Surface Area (TPSA) Profile

The target compound's specific substitution pattern, particularly the 3-nitrophenyl group, results in a computed Topological Polar Surface Area (TPSA) that distinguishes it from analogs with substituent variations on the phenyl rings. This is a key computable descriptor often used in early drug discovery to predict oral absorption and brain penetration. While the exact TPSA for the target compound is not explicitly listed in the accessed source, its molecular formula and substitution pattern (C24H18N4O2) [1] uniquely position it between less polar analogs (e.g., those with halogen substituents) and more polar analogs (e.g., those with carboxylate or multiple methoxy groups). This provides a computable, quantitative basis for selecting this compound as a 'Goldilocks' molecule within this chemical space, which is distinct from its nearest neighbors.

Medicinal Chemistry Drug-likeness ADME Prediction

Optimal Deployment Scenarios for 8-Ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-71-9)


A Privileged Scaffold for Focused Kinase or GPCR Library Synthesis

Given its unique substitution pattern, this compound is an ideal starting point for generating a focused library targeting kinases or G protein-coupled receptors (GPCRs), which are commonly targeted by quinoline- and pyrazole-containing molecules. The 8-ethyl group and the distinct electronic character conferred by the 3-nitrophenyl and 3-phenyl groups [1] provide a differentiated vector for SAR exploration not available with the more common 4-amino-substituted pyrazolo[4,3-c]quinolines. This allows a medicinal chemistry team to claim novel chemical matter quickly.

A Lipophilic Probe for Membrane-Associated Target Screening

The enhanced predicted lipophilicity (XLogP3-AA = 5.8) conferred by the 8-ethyl substituent [1] makes this compound a superior choice over less lipophilic analogs for screening campaigns involving membrane-bound targets. Its higher logP suggests better partitioning into lipid bilayers, potentially increasing the local concentration near transmembrane protein targets and improving the chances of identifying initial hits in phenotypic or biochemical assays.

A Verifiable Reference Standard for Analytical Method Development

The availability of a definitive 1H NMR spectrum [2] positions this compound not just as a research tool, but also as a potential reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). When synthesizing novel libraries or scaling up promising leads from this chemotype, having access to a structurally authenticated, spectrally unique compound streamlines the development of purity and stability-indicating assays, a critical advantage over analogs lacking such reference data.

Quote Request

Request a Quote for 8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.